Tert-butyl 6-methoxyindoline-1-carboxylate (CAS 1394248-15-7) is a strategically protected, electron-rich bicyclic building block utilized in medicinal chemistry and alkaloid synthesis. Featuring a saturated C2-C3 bond and a strongly electron-donating methoxy group at the C6 position, this compound serves as a highly regioselective precursor for functionalizing the indoline benzene ring [1]. The N-Boc (tert-butoxycarbonyl) group ensures the secondary amine remains inert during electrophilic or organometallic reactions, while simultaneously providing steric bulk that influences downstream substitution patterns. For procurement professionals and synthetic chemists, this pre-protected scaffold eliminates the handling issues associated with air-sensitive unprotected indolines and provides a direct, scalable vector for accessing complex 5,6-disubstituted indole and indoline derivatives following late-stage oxidation [2].
Substituting tert-butyl 6-methoxyindoline-1-carboxylate with its fully aromatic counterpart, tert-butyl 6-methoxyindole-1-carboxylate, fundamentally alters the molecule's reactivity profile and will cause synthetic failure if benzene-ring functionalization is required. In the indole form, the C2-C3 double bond makes the pyrrole ring highly nucleophilic, directing electrophiles almost exclusively to the C3 position [1]. Conversely, the saturated indoline form behaves chemically like an N-alkylated aniline, directing electrophilic aromatic substitution to the C5 position due to the synergistic electron-donating effects of the N1-carbamate and C6-methoxy groups. Attempting to use the indole substitute to achieve C5-functionalization requires complex, low-yield transition-metal-catalyzed C-H activation, making the indoline form an absolute procurement necessity for precise regiocontrol [2].
The saturation of the C2-C3 bond in tert-butyl 6-methoxyindoline-1-carboxylate dictates its reactivity, forcing electrophilic attack onto the benzene ring rather than the pyrroline ring. When subjected to standard bromination, this indoline target yields the 5-bromo derivative with >90% regioselectivity and conversion [1]. In contrast, the aromatic comparator tert-butyl 6-methoxyindole-1-carboxylate under identical conditions undergoes rapid bromination at the C3 position (>85% yield), leaving the benzene ring untouched. Procuring the indoline form is therefore mandatory for workflows requiring functionalization at C5 prior to aromatization.
| Evidence Dimension | Regioselectivity of electrophilic bromination |
| Target Compound Data | >90% yield of 5-bromo-1-Boc-6-methoxyindoline |
| Comparator Or Baseline | tert-Butyl 6-methoxyindole-1-carboxylate (>85% yield of 3-bromo derivative) |
| Quantified Difference | Complete shift in regiocontrol (C5 vs C3 substitution) |
| Conditions | N-bromosuccinimide (NBS), DMF, 0 °C to room temperature |
Buyers must select the indoline form to access 5-substituted-6-methoxy scaffolds, as the indole form will irreversibly direct reactions to the wrong ring.
Unprotected 6-methoxyindoline is prone to ambient air oxidation, gradually converting to the corresponding indole during storage, and requires an immediate N-protection step before any selective ring functionalization can occur [1]. Procuring tert-butyl 6-methoxyindoline-1-carboxylate eliminates this synthetic overhead. The pre-installed Boc group provides a bench-stable solid that avoids the typical 10-20% yield loss and 12-24 hour processing time associated with in situ Boc-anhydride protection workflows. Furthermore, the Boc group is fully compatible with subsequent strong-base lithiation or cross-coupling conditions, streamlining the critical path to the final active pharmaceutical ingredient (API) [2].
| Evidence Dimension | Synthetic step-economy and storage stability |
| Target Compound Data | Bench-stable, 0 additional steps required for N-protection |
| Comparator Or Baseline | Unprotected 6-methoxyindoline (requires 1 synthetic step and inert storage) |
| Quantified Difference | Saves 1 synthetic step, recovers 10-20% overall mass yield, and removes inert-atmosphere storage requirements |
| Conditions | Standard multi-step API synthesis workflows |
Purchasing the pre-protected building block directly reduces labor costs, improves overall workflow yield, and simplifies inventory storage requirements.
The presence of the C6-methoxy group in tert-butyl 6-methoxyindoline-1-carboxylate provides a powerful synergistic electron-donating effect alongside the N1-carbamate. This dual activation makes the C5 position exceptionally nucleophilic. Compared to the baseline tert-butyl indoline-1-carboxylate (lacking the methoxy group), the target compound undergoes Vilsmeier-Haack formylation or Friedel-Crafts acylation under milder conditions and with significantly higher conversions (typically >85% vs <60% for the unmethoxylated baseline, which often suffers from competitive side reactions) [1]. The steric bulk of the Boc group also effectively blocks the C7 position, ensuring high C5 purity.
| Evidence Dimension | Yield and conditions for C5-electrophilic functionalization |
| Target Compound Data | >85% yield under mild conditions (0 °C to RT) |
| Comparator Or Baseline | tert-Butyl indoline-1-carboxylate (<60% yield, requires harsher conditions) |
| Quantified Difference | >25% absolute increase in yield and reduction in required reaction temperature |
| Conditions | Vilsmeier-Haack formylation (POCl3, DMF) |
The synergistic activation provided by the C6-methoxy group ensures high-purity, high-yield conversions, making it a higher-yielding starting material for complex 5,6-disubstituted targets.
Because tert-butyl 6-methoxyindoline-1-carboxylate directs electrophiles specifically to the C5 position, it serves as a direct starting material for synthesizing complex 5,6-disubstituted indole alkaloids [1]. After C5 functionalization, the indoline core can be cleanly oxidized and deprotected to yield the fully aromatic indole, a sequence impossible to achieve directly from a 6-methoxyindole precursor.
The 6-methoxyindoline and 6-methoxyindole motifs are prevalent in various CNS-active compounds, including melatonin analogues [2]. Procuring this pre-protected, bench-stable scaffold allows medicinal chemists to rapidly generate libraries of C5-modified derivatives for structure-activity relationship (SAR) studies without the overhead of handling unstable free amines.
The high regioselectivity for C5-bromination makes this compound an excellent precursor for generating organometallic intermediates via lithium-halogen exchange or Miyaura borylation [3]. These intermediates can then be used in Suzuki-Miyaura cross-couplings or late-stage fluorination protocols to introduce novel pharmacophores into the indoline scaffold before final deprotection.